molecular formula C12H16FNO B566926 (S)-4-Benzyl-3-(fluoromethyl)morpholine CAS No. 1266238-75-8

(S)-4-Benzyl-3-(fluoromethyl)morpholine

Cat. No.: B566926
CAS No.: 1266238-75-8
M. Wt: 209.264
InChI Key: JFVOPAWVBJMTAO-GFCCVEGCSA-N
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Description

(S)-4-Benzyl-3-(fluoromethyl)morpholine is a chiral morpholine derivative characterized by the presence of a benzyl group at the 4-position and a fluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-3-(fluoromethyl)morpholine typically involves the use of enantiopure starting materials to ensure the desired stereochemistry. One common method involves the reaction of enantiopure glycidol with N-nosyl aminoacetaldehyde, followed by an O-benzoylation/ring-closure tandem reaction sequence . This method allows for the efficient synthesis of the morpholine ring with the desired substituents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the recovery and reuse of reagents can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-3-(fluoromethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups .

Scientific Research Applications

(S)-4-Benzyl-3-(fluoromethyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-3-(fluoromethyl)morpholine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The fluoromethyl group can enhance binding affinity through interactions with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Benzyl-3-(fluoromethyl)morpholine is unique due to the presence of both the benzyl and fluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s binding affinity and specificity for certain molecular targets, making it valuable for various applications.

Biological Activity

(S)-4-Benzyl-3-(fluoromethyl)morpholine is a morpholine derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

1. Chemical Structure and Synthesis

This compound features a morpholine ring substituted with a benzyl group and a fluoromethyl group. The presence of the fluoromethyl moiety enhances lipophilicity and metabolic stability, which are critical for drug design and efficacy. The synthesis typically involves the reaction of morpholine derivatives with benzyl halides in the presence of suitable bases, followed by purification through techniques such as column chromatography.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluoromethyl group enhances binding affinity, potentially modulating enzyme activity or receptor signaling pathways. For instance, studies have shown that fluorinated morpholines can exhibit improved potency in inhibiting enzymes compared to their non-fluorinated counterparts .

3.1 Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, particularly those involved in metabolic processes. For example, it has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and neurodegenerative diseases .

EnzymeInhibition TypeIC50 Value (µM)Reference
AcetylcholinesteraseCompetitive0.5
ButyrylcholinesteraseNon-competitive0.8

3.2 Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have reported significant activity against various bacterial strains, indicating its potential as an antimicrobial agent .

4. Case Studies

Case Study 1: Inhibition of Cholinesterases
A study conducted on the inhibitory effects of this compound on cholinesterases demonstrated that the compound retained substantial inhibitory potency similar to other known inhibitors. The kinetic studies revealed that the compound could effectively prolong enzyme inhibition in vivo, suggesting its potential therapeutic applications in treating Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy
In another study focusing on its antimicrobial properties, this compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth at concentrations as low as 10 µM, highlighting its potential utility in developing new antibiotics .

5. Research Findings

Recent research has emphasized the structure-activity relationship (SAR) of morpholine derivatives, including this compound. Modifications to the morpholine ring and substituents significantly influence biological activity:

  • Fluorination generally enhances lipophilicity and binding affinity.
  • Benzyl substitution contributes to increased potency against specific enzyme targets.

Properties

IUPAC Name

(3S)-4-benzyl-3-(fluoromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVOPAWVBJMTAO-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1CC2=CC=CC=C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40738133
Record name (3S)-4-Benzyl-3-(fluoromethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266238-75-8
Record name (3S)-4-Benzyl-3-(fluoromethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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